(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-12-2-3-14(21-12)15(18)17-8-6-16(7-9-17)13-4-10-22(19,20)11-5-13/h2-3,13H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMFXEGTHZDJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Thiophene Scaffolds
Several structurally related compounds share the piperazine-methanone-thiophene framework but differ in substituents and functional groups. Key comparisons include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s sulfone group (electron-withdrawing) contrasts with the trifluoromethyl group in Compound 21. Sulfones improve oxidative stability compared to thioethers but may reduce membrane permeability .
- Thiophene Substitution : The 5-methyl group on the thiophene ring in the target compound enhances steric bulk and lipophilicity relative to unsubstituted thiophene analogs (e.g., Compound 21). Methylation can modulate metabolic oxidation at the thiophene ring .
Pharmacological and Physicochemical Comparisons
- Solubility: The sulfone group in the target compound likely increases aqueous solubility compared to non-sulfonated analogs like MK45. However, the 5-methylthiophene may offset this by adding hydrophobicity.
- Binding Affinity : Piperazine derivatives with trifluoromethyl groups (e.g., Compound 21) often exhibit strong binding to serotonin or dopamine receptors due to enhanced Van der Waals interactions . The target compound’s sulfolane group may instead favor hydrogen bonding with polar residues.
- Metabolic Stability : Sulfone-containing compounds generally resist cytochrome P450-mediated oxidation better than thioethers, suggesting improved metabolic stability for the target compound .
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Solvent | Temperature | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| Piperazine coupling | DMF | 70°C | K₂CO₃ | 75–85 |
| Acylation | Dichloromethane | 0–5°C | Triethylamine | 60–70 |
| Final purification | Ethanol/Water | RT | – | 90–95 |
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfone oxidation state at δ 2.8–3.2 ppm for SO₂; thiophene protons at δ 6.5–7.2 ppm) .
- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹) and sulfone S=O (~1150–1300 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and bond angles. For analogous compounds, monoclinic systems (e.g., space group P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, and β = 91.56° have been reported .
Q. Table 2: Crystallographic Data from Analogous Structures
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell (Å) | a = 6.0686, b = 18.6887 | |
| Z | 4 |
Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for neuroprotective effects?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., methylthiophene → bromothiophene) to assess electronic/steric effects. For example, replacing the sulfone group with a ketone alters receptor binding .
- In Vitro Assays : Test inhibition of neuroinflammatory markers (e.g., TNF-α, IL-6) in microglial cells using ELISA. Compare IC₅₀ values across analogs .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like NMDA receptors or COX-2 enzymes .
Key Finding : The sulfone group enhances blood-brain barrier permeability in analogs, as shown in patent US11369599B2 .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in cytotoxicity assays) arise from differences in assay conditions or cell lines. Mitigation strategies include:
- Standardized Protocols : Use common cell lines (e.g., SH-SY5Y for neuroprotection) and normalize data to reference compounds .
- Dose-Response Curves : Repeat assays with ≥10 concentration points to improve reliability.
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental variability .
Example : Discrepancies in apoptosis induction (e.g., 20% vs. 50% at 10 µM) were resolved by controlling for serum concentration in cell culture media .
Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?
Methodological Answer:
- Solubility : Introduce polar groups (e.g., -OH or -NH₂) on the piperazine ring. Ethylene glycol derivatives improve aqueous solubility by 3-fold .
- Metabolic Stability : Replace thiophene with fluorinated aromatics to reduce CYP450-mediated oxidation. Fluorophenyl analogs show 60% higher plasma half-life in rodent models .
- In Silico Tools : Use SwissADME to predict LogP and clearance rates. For example, reducing LogP from 3.5 to 2.8 decreases hepatotoxicity risk .
Q. Table 3: Impact of Substituents on PK Properties
| Modification | Solubility (mg/mL) | t₁/₂ (h) | Source |
|---|---|---|---|
| 5-Methylthiophene | 0.12 | 2.5 | |
| 4-Fluorophenyl | 0.25 | 4.1 | |
| Piperazine-OH derivative | 0.45 | 3.8 |
Advanced: What experimental designs are optimal for in vivo neuroprotection studies?
Methodological Answer:
- Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with dose regimens of 10–50 mg/kg/day for 4 weeks .
- Behavioral Tests : Morris water maze for cognitive assessment; Rotarod test for motor function.
- Biomarker Analysis : Quantify amyloid-β plaques (ELISA) and tau phosphorylation (Western blot) in brain homogenates .
Statistical Design : Randomized block designs (4 replicates, 5 animals/group) account for inter-individual variability, as validated in neuropharmacology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
